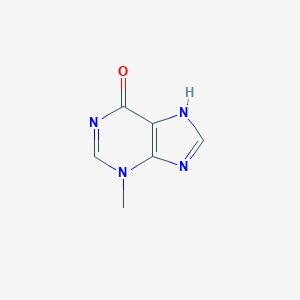

3-Methylhypoxanthine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOIVMBFRBQQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289657 | |

| Record name | Hypoxanthine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-11-7 | |

| Record name | 3-Methylhypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoxanthine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhypoxanthine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX964T4AY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physiological Significance of 3-Methylhypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhypoxanthine (3-MHX) is a purine metabolite of significant interest in clinical and pharmacological research. Primarily known as a downstream product of caffeine metabolism, its concentration in biological fluids offers a window into the activity of crucial enzyme systems, particularly Cytochrome P450 1A2 (CYP1A2). Beyond its role as a metabolic biomarker, emerging evidence suggests potential involvement in broader physiological and pathological processes, including oxidative stress and cellular signaling. This guide provides a comprehensive overview of the biochemical origins, metabolic pathways, and physiological relevance of 3-MHX. It details its established role as a biomarker for enzyme activity, explores its potential connections to disease states, and provides robust, step-by-step analytical protocols for its accurate quantification in biological matrices. This document is intended to serve as a foundational resource for researchers investigating purine metabolism, pharmacokinetics, and the development of novel diagnostic and therapeutic strategies.

Introduction: The Biochemical Context of 3-Methylhypoxanthine

3-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine base. While it can be formed endogenously, its primary origin in most individuals is exogenous, arising from the metabolism of methylxanthines, most notably caffeine. Understanding the physiological significance of 3-MHX requires a foundational knowledge of the intricate network of purine metabolism and the enzymatic pathways that govern the biotransformation of dietary compounds.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast array of xenobiotics, including approximately 90% of all therapeutic drugs. CYP1A2, a key member of this family, is responsible for the initial and rate-limiting steps in caffeine breakdown.[1] The activity of CYP1A2 varies widely between individuals due to genetic polymorphisms and environmental factors such as smoking or the use of oral contraceptives.[1][2] This variability has profound implications for drug efficacy, toxicity, and individual responses to dietary compounds. It is within this context that 3-MHX emerges as a valuable scientific tool.

Biochemical Origins and Metabolic Fate of 3-Methylhypoxanthine

The principal metabolic pathway leading to the formation of 3-MHX begins with the consumption of caffeine (1,3,7-trimethylxanthine).

-

Primary Metabolism of Caffeine: Over 95% of caffeine is metabolized in the liver. The CYP1A2 enzyme is critical for this process, catalyzing the N-demethylation of caffeine into its three primary dimethylxanthine metabolites: paraxanthine (~80%), theobromine (~12%), and theophylline (~4%).[1] Genetic variations in the CYP1A2 gene can lead to classifications of individuals as "fast" or "slow" caffeine metabolizers.[3][4]

-

Formation of 3-Methylxanthine: Paraxanthine (1,7-dimethylxanthine) is further metabolized. One of the key subsequent steps involves the formation of 7-methylxanthine, which is then converted to 7-methylurate by the enzyme xanthine oxidase (XO). Another important pathway leads to the formation of 3-methylxanthine from theophylline.

-

Conversion to 3-Methylhypoxanthine: 3-Methylxanthine is then acted upon by xanthine oxidase, which catalyzes its conversion to 3-Methylhypoxanthine. The final step in this cascade is the oxidation of 3-MHX by xanthine oxidase to form 3-methyluric acid, which is then excreted in the urine.

The metabolic cascade from caffeine to 3-MHX is a multi-step process involving key enzymes whose activities are of significant clinical interest.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Interaction Between CYP1A2-Related Caffeine Metabolism and Vitamin B12/Folate Status in Patients with Metabolic Syndrome: A Novel Biomarker Axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylxanthine in the Context of Human Caffeine Metabolism

Executive Summary: Caffeine, the world's most consumed psychoactive substance, undergoes extensive metabolism primarily orchestrated by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2). This process generates a cascade of dimethylated and monomethylated xanthines, which are further metabolized before excretion. While the primary metabolites—paraxanthine, theobromine, and theophylline—are well-studied, the secondary metabolites offer deeper insights into metabolic phenotypes and exposure. This guide provides a detailed examination of 3-methylxanthine (3-MX), a key secondary metabolite derived from theophylline and theobromine. We will explore its biochemical origins within the greater caffeine metabolic network, present authoritative analytical methodologies for its quantification, and discuss its significance as a biomarker for enzyme activity, caffeine intake, and its potential role in clinical diagnostics. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this specific metabolic pathway.

The Human Caffeine Metabolic Network

Introduction to Caffeine (1,3,7-Trimethylxanthine)

Caffeine is a purine alkaloid found in coffee, tea, and other plants.[1][2] Its stimulant effects are primarily mediated through the antagonism of adenosine A1 and A2A receptors in the central nervous system.[2][3] Following oral administration, caffeine is rapidly and almost completely absorbed, with less than 3% excreted unchanged in urine.[2][4] Its ultimate physiological impact and duration of action are dictated by the rate and pathways of its metabolism.

The Central Role of Cytochrome P450 1A2 (CYP1A2)

The biotransformation of caffeine is predominantly a hepatic process, with the enzyme CYP1A2 responsible for over 90-95% of its primary metabolism.[2][5] The activity of CYP1A2 exhibits significant inter-individual variability due to genetic polymorphisms (e.g., the CYP1A2 -163 C>A SNP), induction by environmental factors like smoking, and inhibition by certain drugs or compounds.[6][7][8] Consequently, the profile of caffeine metabolites can serve as a reliable phenotypic proxy for CYP1A2 activity.[2]

Primary Metabolic Pathways

Caffeine metabolism initiates via three distinct N-demethylation reactions, producing three primary dimethylxanthine metabolites.[4][8][9]

-

N-3 Demethylation (~70-84%): This is the principal metabolic route, converting caffeine to paraxanthine (1,7-dimethylxanthine).[2][4][9][10] Paraxanthine is not only the most abundant metabolite but also possesses pharmacological activity comparable to caffeine.[10]

-

N-1 Demethylation (~7-8%): This pathway yields theobromine (3,7-dimethylxanthine).[2][4][9]

-

N-7 Demethylation (~7-8%): This reaction produces theophylline (1,3-dimethylxanthine).[2][4][9]

A minor portion of caffeine (around 15%) can also undergo C-8 hydroxylation to form 1,3,7-trimethyluric acid.[2][4]

Visualization of Primary Caffeine Metabolism

The initial divergence of caffeine into its three primary metabolites is a critical step dictating the subsequent formation of secondary metabolites, including 3-methylxanthine.

Formation and Fate of 3-Methylxanthine

3-Methylxanthine (3-MX) is a monomethylated xanthine that does not arise directly from caffeine. Instead, it is a secondary metabolite formed from the further demethylation of the primary dimethylxanthine products, theophylline and theobromine.

Biosynthetic Routes to 3-Methylxanthine

-

From Theophylline: The most direct route to 3-MX in humans is the N-1 demethylation of theophylline (1,3-dimethylxanthine). This conversion is catalyzed by hepatic enzymes. In microorganisms, a similar reaction is catalyzed by the NdmA enzyme, a Rieske non-heme iron monooxygenase.[11]

-

From Theobromine: 3-MX can also be formed from the N-7 demethylation of theobromine (3,7-dimethylxanthine).[12]

These secondary demethylation steps are also primarily mediated by cytochrome P450 enzymes, including CYP1A2 and CYP2A6.[9]

Subsequent Metabolism

Once formed, 3-methylxanthine is a substrate for the enzyme xanthine oxidase . This enzyme catalyzes the oxidation of 3-MX to 3-methyluric acid , which is then excreted in the urine.[9] This final oxidation step is analogous to the conversion of xanthine and hypoxanthine to uric acid in purine metabolism.

Comprehensive Metabolic Pathway

The following diagram illustrates the position of 3-methylxanthine within the broader caffeine metabolism cascade.

Analytical Methodologies for Quantitation

Accurate quantification of 3-methylxanthine and other caffeine metabolites in biological matrices is essential for pharmacokinetic studies and biomarker validation. While various chromatographic methods exist, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the definitive standard due to its superior sensitivity and selectivity.[13][14][15]

Protocol: Sample Preparation from Human Plasma

This protocol describes a robust method for extracting caffeine and its metabolites from plasma, emphasizing principles that ensure data integrity.

Step 1: Aliquot Sample

-

Thaw frozen human plasma samples on ice.

-

Vortex briefly to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Rationale: Using a small, precise volume minimizes sample consumption and ensures consistency.

-

Step 2: Add Internal Standard

-

Add 10 µL of a working solution of stable isotope-labeled internal standards (e.g., ¹³C₃-caffeine, theobromine-d6) in methanol to each sample.

-

Rationale (Trustworthiness): The use of a co-extractable, stable isotope-labeled internal standard is paramount.[14] It accurately corrects for analyte loss during sample preparation and variations in instrument response due to matrix effects, forming the basis of a self-validating system.

-

Step 3: Protein Precipitation

-

Add 300 µL of ice-cold methanol to the plasma sample.

-

Rationale (Expertise): Methanol is an effective solvent for precipitating plasma proteins, which would otherwise interfere with the chromatographic separation and ionize in the mass spectrometer, causing signal suppression.[14] Cold solvent enhances precipitation efficiency.

-

Step 4: Vortex and Incubate

-

Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

-

Incubate at -20°C for 20 minutes to maximize protein precipitation.

Step 5: Centrifugation

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Rationale: Centrifugation pellets the precipitated proteins, leaving the analytes of interest dissolved in the supernatant. Performing this step at a low temperature maintains analyte stability.

-

Step 6: Supernatant Transfer

-

Carefully aspirate the supernatant (~350 µL) and transfer it to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Step 7: Reconstitution

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).

-

Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

-

Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape during the chromatographic run.

-

Protocol: LC-MS/MS Analysis

Instrumentation:

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 5-7 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte (caffeine, theophylline, 3-methylxanthine, etc.) and their corresponding internal standards by infusing pure standards.[16]

Visualization of Analytical Workflow

Pharmacokinetic and Clinical Significance

The measurement of 3-methylxanthine, as part of a larger metabolite panel, provides significant clinical and research value.

Pharmacokinetic Data Summary

The relative abundance of caffeine metabolites provides a snapshot of the activity of the enzymes responsible for their formation.

| Metabolite | Precursor(s) | Typical Formation % | Key Forming Enzyme(s) |

| Paraxanthine | Caffeine | ~70-84%[9][10] | CYP1A2 |

| Theobromine | Caffeine | ~7-8%[4][9] | CYP1A2 |

| Theophylline | Caffeine | ~7-8%[4][9] | CYP1A2 |

| 3-Methylxanthine | Theophylline, Theobromine | Variable | CYP1A2, CYP2A6 |

| 1-Methylxanthine | Paraxanthine, Theophylline | Variable | CYP1A2, CYP2A6 |

3-Methylxanthine as a Biomarker

-

Index of Metabolic Pathways: The ratio of various metabolites can be used to probe the activity of specific enzymes. For example, the urinary ratio of different metabolites is a well-established method for phenotyping CYP1A2 activity.[2] While not a primary marker, the concentration of 3-MX contributes to the complete metabolic picture.

-

Biomarker for Caffeine Intake: The presence and concentration of caffeine and its metabolites, including 3-methylxanthine, are reliable biomarkers of recent caffeine consumption.[17] Serum paraxanthine and caffeine levels have been shown to distinguish effectively between individuals with varying levels of caffeine intake.[18]

-

Potential Role in Disease Diagnostics: Emerging research has identified the caffeine metabolite profile as a potential biomarker for disease. A notable study found that serum levels of caffeine and nine of its metabolites were significantly decreased in patients with Parkinson's disease, even in early stages and independent of total caffeine intake.[19] This suggests that altered caffeine metabolism may be intrinsically linked to the disease's pathophysiology, and a comprehensive metabolite panel, which would include 3-MX, could serve as a valuable diagnostic or prognostic tool.[19]

Conclusion and Future Directions

3-Methylxanthine, while a secondary metabolite, is an integral component of the complex caffeine metabolic network. Its formation via the demethylation of theophylline and theobromine and its subsequent oxidation by xanthine oxidase complete a key branch of the caffeine degradation pathway. From a technical standpoint, its accurate quantification via LC-MS/MS is readily achievable and essential for comprehensive metabolic profiling.

The true value of studying 3-methylxanthine lies in its contribution to the complete metabolite signature. This signature serves as a powerful tool for phenotyping CYP1A2 activity, verifying dietary caffeine intake, and holds significant promise as a non-invasive biomarker for neurodegenerative diseases like Parkinson's. Future research should focus on elucidating the potential biological activity of 3-methylxanthine itself and further validating the clinical utility of the full caffeine metabolome in large, prospective patient cohorts for disease prediction, diagnosis, and personalized medicine.

References

- Systematic review of preterm birth multi-omic biomarker studies - PMC - NIH.

- Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf.

- Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching - PubMed.

- Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str

- Analytical methods for quantitation of methylxanthines - PubMed.

- Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf.

- Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed Central.

- Caffeine metabolism pathway and metabolites. Caffeine is primarily... - ResearchGate.

- Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - ResearchGate.

- Discoveries Convergent biochemical pathways for xanthine alkaloid production in plants evolved

- Chapter 90. Pharmacology of Caffeine - ResearchGate.

- Caffeine Pathway, Pharmacokinetics - ClinPGx. ClinPGx.

- Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls - PubMed.

- Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical applic

- Biomarkers of intake for coffee, tea, and sweetened beverages - PMC - NIH.

- Analytical Methods for Quantitation of Methylxanthines - ResearchGate.

- A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs - Longdom Publishing. Longdom Publishing.

- Interaction Between CYP1A2-Related Caffeine Metabolism and Vitamin B12/Folate Status in Patients with Metabolic Syndrome: A Novel Biomarker Axis - MDPI. MDPI.

- PharmGKB summary: caffeine pathway - PMC - NIH.

- Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC - PubMed Central.

- A Simple LC–MS Multi-Analyte Method to Determine Food Additives and Caffeine in Beverages | LCGC International.

- Serum caffeine and paraxanthine as markers for reported caffeine intake in pregnancy - PubMed.

- The effect of the CYP1A2 -163 C>A polymorphism on the metabolism of caffeine and effect on performance - JMU Scholarly Commons. James Madison University.

- Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease - PMC.

- The interindividual differences in the 3-demthylation of caffeine alias CYP1A2 is determined by both genetic and environmental factors | Request PDF.

Sources

- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction Between CYP1A2-Related Caffeine Metabolism and Vitamin B12/Folate Status in Patients with Metabolic Syndrome: A Novel Biomarker Axis [mdpi.com]

- 6. Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Serum caffeine and paraxanthine as markers for reported caffeine intake in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3-Methylhypoxanthine in Urine by LC-MS/MS

A Robust and Validated Method for Biomarker Research and Drug Development

Introduction: The Significance of 3-Methylhypoxanthine as a Biomarker

3-Methylhypoxanthine (3-MH), a methylated purine metabolite, is emerging as a significant biomarker in various fields of biomedical research and drug development. Its urinary excretion reflects endogenous metabolic processes and can be indicative of physiological or pathological states. Molecular biomarker profiling is a growing field with the potential to revolutionize the early detection and prediction of various conditions.[1] The analysis of biomarkers in maternal blood, for instance, can provide crucial insights into placental health, enabling timely interventions to improve fetal and maternal outcomes.[1]

While general biomarker research is advancing, the specific utility of 3-MH is noteworthy. It has been identified as a potential biomarker in contexts such as monitoring dietary intake of methylxanthines (e.g., caffeine) and assessing certain metabolic pathways. Accurate and precise quantification of 3-MH in urine is therefore crucial for its validation and application in clinical and preclinical studies.

This application note provides a detailed, field-proven protocol for the quantification of 3-Methylhypoxanthine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method, incorporating enzymatic hydrolysis and solid-phase extraction, ensures high sensitivity, specificity, and reproducibility, aligning with the principles of bioanalytical method validation.[2][3]

Methodology Overview: A Self-Validating System

The accurate quantification of biomarkers from complex biological matrices like urine necessitates a multi-step approach to ensure the removal of interfering substances and the accurate measurement of the analyte of interest.[4][5] This protocol is designed as a self-validating system, where each stage is optimized to minimize matrix effects and maximize recovery.

The workflow begins with the enzymatic deconjugation of urine samples to liberate 3-Methylhypoxanthine from its conjugated forms, followed by a rigorous solid-phase extraction (SPE) cleanup. The final analysis is performed by a highly sensitive and selective LC-MS/MS method.

Figure 1: Overall experimental workflow for the quantification of 3-Methylhypoxanthine in urine.

Experimental Protocols

Urine Sample Collection and Handling

The integrity of the analytical results begins with proper sample collection and handling. For metabolomics studies, first-morning urine is often recommended as it is more concentrated.[6] However, 24-hour urine collection can reduce variability in metabolite profiles.[4]

-

Collection: Collect mid-stream urine samples in sterile containers.

-

Storage: Immediately after collection, freeze samples at -80°C to minimize degradation of metabolites. A 2022 study demonstrated that purine metabolites in urine are stable for at least 5.5 years when stored at -80°C.[7]

Enzymatic Hydrolysis of Conjugated Metabolites

In urine, metabolites are often present as glucuronide or sulfate conjugates.[8] Enzymatic hydrolysis is a critical step to cleave these conjugates and measure the total concentration of the biomarker.[9][10][11]

Protocol:

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

To 500 µL of urine, add 50 µL of an internal standard solution (e.g., ¹³C- or ¹⁵N-labeled 3-Methylhypoxanthine).

-

Add 250 µL of 1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution from Helix pomatia (≥30 units/μL urine). The use of this enzyme has been shown to be effective for the deconjugation of various urinary biomarkers.[9]

-

Incubate the mixture at 37°C for 4 hours.[9]

-

Stop the reaction by adding 100 µL of 10% trichloroacetic acid.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant for solid-phase extraction.

Figure 2: Step-by-step workflow for the enzymatic hydrolysis of urine samples.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for sample cleanup and concentration, removing salts and other interfering molecules from the urine matrix.[12][13]

Protocol:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0).

-

Loading: Load the supernatant from the enzymatic hydrolysis step onto the SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of deionized water to remove salts.

-

Wash with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the 3-Methylhypoxanthine and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The final quantification is performed using a sensitive and specific LC-MS/MS method. A "dilute-and-shoot" approach, where urine is simply diluted before injection, can be a rapid alternative for some applications, but SPE offers superior sensitivity and reduces matrix effects.[12][14]

LC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for 3-Methylhypoxanthine and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methylhypoxanthine | 167.1 | 112.1 | 20 |

| ¹³C,¹⁵N₂-3-Methylhypoxanthine | 170.1 | 114.1 | 20 |

Method Validation and Quality Control

The validation of bioanalytical methods is essential to ensure the reliability of the data.[15][16] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this topic.[2][3] Key validation parameters include:

-

Linearity: A calibration curve should be prepared using a blank urine matrix spiked with known concentrations of 3-Methylhypoxanthine. The curve should demonstrate a linear response over the expected concentration range in study samples.

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method should be assessed at multiple concentration levels (low, medium, and high quality controls). Intra- and inter-day precision should be within acceptable limits (typically <15% CV).[17]

-

Recovery: The efficiency of the SPE process should be evaluated by comparing the response of an analyte spiked into a sample before and after extraction.

-

Matrix Effect: The influence of co-eluting compounds from the urine matrix on the ionization of the analyte should be assessed.

-

Stability: The stability of 3-Methylhypoxanthine in urine should be evaluated under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 3-Methylhypoxanthine in urine. By incorporating enzymatic hydrolysis and solid-phase extraction, this protocol ensures high sensitivity and specificity, making it suitable for demanding research and drug development applications. Adherence to rigorous validation principles will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the role of 3-Methylhypoxanthine as a biomarker.

References

-

Fernández-Peralbo, M. A., & Luque de Castro, M. D. (2012). Preparation of urine samples prior to targeted or untargeted metabolomics mass-spectrometry analysis. TrAC Trends in Analytical Chemistry, 41, 75–85. [Link]

-

Zydron, J., et al. (2010). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Journal of Separation Science, 33(17-18), 2829-2838. [Link]

-

da Silva, R. C. G., et al. (2024). Pentraxin-3 (PTX-3) as a potential biomarker for predicting death in hospitalized patients with COVID-19. Virology Journal, 21(1), 1-10. [Link]

-

Ma, Z., et al. (2025). Quantitation of plasma and urine 3-methoxytyramine using ID-LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China. Clinica Chimica Acta, 577, 120431. [Link]

-

Kuklenyik, Z., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 201, 553-560. [Link]

-

Poonia, A., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(2), 224-228. [Link]

-

Caron, N., et al. (2017). Determination of enzymatic deconjugation marker in plasma and urine using an HPLC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 145, 81-87. [Link]

-

Alves, C., et al. (2025). Molecular Biomarkers for Timely and Personalized Prediction of Maternal-Fetal Health Risk. International Journal of Molecular Sciences, 26(3), 1234. [Link]

-

Chen, H. J., et al. (2011). Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS with automated solid-phase extraction. Analytical and Bioanalytical Chemistry, 400(7), 2017-2024. [Link]

-

Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

-

Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods. [Link]

-

Lee, J. W., et al. (2006). Validation of analytical methods for biomarkers employed in drug development. The AAPS journal, 8(2), E343–E349. [Link]

-

Li, F., et al. (2022). Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome. Analytical Chemistry, 94(6), 2825–2833. [Link]

-

Braun, D., et al. (2019). Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method. Toxins, 11(7), 423. [Link]

-

Lena, E., et al. (2019). Application of novel Solid Phase Extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 287-303. [Link]

-

Pass, H. I., et al. (2020). Mesothelioma Biomarkers: A Review Highlighting Contributions from the Early Detection Research Network. Cancer Epidemiology, Biomarkers & Prevention, 29(8), 1535–1545. [Link]

-

Emwas, A. H., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236. [Link]

-

Nishio, T., et al. (2021). Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity. Biological & Pharmaceutical Bulletin, 44(8), 1140-1148. [Link]

-

Kjellberg, M., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Scandinavian Journal of Clinical and Laboratory Investigation, 82(1), 58-66. [Link]

-

Telepchak, M. J., et al. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory, 40(20), 22-25. [Link]

-

ECA Academy. (2013). Bioanalytical Method Validation: What does the FDA expect? Retrieved from [Link]

-

Alves, C., et al. (2025). Molecular Biomarkers for Timely and Personalized Prediction of Maternal-Fetal Health Risk. International Journal of Molecular Sciences, 26(3), 1234. [Link]

-

Formiventos. (2025). Bioanalytical Method Validation for Biomarkers. Retrieved from [Link]

-

Li, P., et al. (2013). Quantitative determination of mycotoxins in urine by LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1032, 331–345. [Link]

-

van der Veen, D., et al. (2025). Extreme MetaboHealth scores in three cohort studies associate with plasma protein markers for inflammation and cholesterol transport. GeroScience, 47(1), 1-17. [Link]

-

Ciesielski, T., et al. (2005). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 14(5), 555-564. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2020). Biomarker Qualification: Evidentiary Framework. [Link]

Sources

- 1. Molecular Biomarkers for Timely and Personalized Prediction of Maternal-Fetal Health Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hhs.gov [hhs.gov]

- 3. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]

- 4. researchgate.net [researchgate.net]

- 5. pjoes.com [pjoes.com]

- 6. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. researchgate.net [researchgate.net]

- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotage.com [biotage.com]

- 15. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioanalytical Method Validation for Biomarkers - Formiventos [formiventos.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of 3-Methylhypoxanthine as a Potential Biomarker for Preterm Birth

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Early and Reliable Biomarkers of Preterm Birth

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide.[1] The identification of sensitive and specific biomarkers for the early detection of individuals at risk of preterm birth is a critical unmet need in perinatal medicine.[2][3] Alterations in maternal and neonatal metabolic pathways have emerged as a promising avenue for biomarker discovery.[1] This document provides a detailed guide to the investigation of 3-Methylhypoxanthine, a metabolite linked to purine and caffeine metabolism, as a potential urinary biomarker for preterm birth.

Scientific Rationale: Purine Metabolism and the Stress of Prematurity

Preterm infants often experience significant physiological stress, including respiratory distress, which can lead to increased energy expenditure and cellular turnover.[4][5][6] This heightened metabolic state is reflected in the urinary excretion of various metabolites. One of the key pathways affected is purine metabolism. Purines are fundamental components of nucleic acids and energy-carrying molecules like adenosine triphosphate (ATP).[7][8] Increased ATP degradation, a consequence of cellular stress, leads to the accumulation and subsequent excretion of purine catabolites, such as hypoxanthine.[4][5][6][7]

While hypoxanthine has been studied as a marker of ATP utilization in late preterm infants, its methylated derivatives, such as 3-Methylhypoxanthine, represent an under-explored area with potential clinical significance.[4][5][6] 3-Methylhypoxanthine can originate from the breakdown of methylated purines in nucleic acids or from the metabolism of dietary methylxanthines, most notably caffeine. Given that caffeine is often used therapeutically in preterm infants to prevent apnea, understanding the baseline and stress-induced levels of its metabolites is of considerable interest.

This application note details the rationale and methodologies for the precise quantification of 3-Methylhypoxanthine in urine, providing a framework for researchers to explore its utility as a biomarker for preterm birth.

Metabolic Pathway of 3-Methylhypoxanthine

3-Methylhypoxanthine is a purine derivative that can be formed through several metabolic routes. A primary pathway involves the metabolism of caffeine (1,3,7-trimethylxanthine). Caffeine is sequentially demethylated in the body, and one of the metabolic routes leads to the formation of theophylline (1,3-dimethylxanthine), which can then be further metabolized to 3-methylxanthine. Another potential source is the breakdown of modified bases from RNA.

Caption: Simplified metabolic pathway of 3-Methylhypoxanthine.

Experimental Workflow for Urinary 3-Methylhypoxanthine Analysis

The accurate quantification of 3-Methylhypoxanthine in urine necessitates a robust and validated analytical workflow. The following diagram outlines the key steps from sample collection to data analysis.

Caption: Experimental workflow for urinary 3-Methylhypoxanthine analysis.

Detailed Protocols

Protocol 1: Urine Sample Collection and Storage

Objective: To collect and store urine samples from preterm and term infants in a manner that preserves the integrity of the target analyte, 3-Methylhypoxanthine.

Materials:

-

Sterile cotton balls

-

Sterile syringes (1 mL or 5 mL)

-

Cryogenic vials, pre-labeled

-

Dry ice or a -80°C freezer

Procedure:

-

Place a sterile cotton ball inside the infant's diaper.

-

Check the diaper frequently for urination.

-

Once the cotton ball is saturated with urine, and in the absence of fecal contamination, promptly remove it.

-

Using a sterile syringe, aspirate the urine from the cotton ball.

-

Dispense the collected urine into a pre-labeled cryogenic vial.

-

Immediately freeze the sample on dry ice or in a -80°C freezer.

-

Store samples at -80°C until analysis to prevent degradation of metabolites.

Rationale: Immediate freezing and storage at ultra-low temperatures are crucial to quench metabolic activity and prevent the degradation of purine metabolites.

Protocol 2: Urine Sample Preparation for LC-MS/MS Analysis

Objective: To prepare urine samples for the quantitative analysis of 3-Methylhypoxanthine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Frozen urine samples

-

Internal standard (IS) solution (e.g., ¹³C₂,¹⁵N-labeled 3-Methylhypoxanthine)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Thaw the frozen urine samples on ice.

-

Vortex each sample for 10 seconds to ensure homogeneity.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any cellular debris or precipitates.

-

Transfer 100 µL of the clear supernatant to a new microcentrifuge tube.

-

Add 10 µL of the internal standard solution to each sample.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

Rationale: Protein precipitation with a solvent like methanol is essential to prevent clogging of the LC column and to reduce matrix effects in the MS analysis. The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Protocol 3: Quantitative Analysis of 3-Methylhypoxanthine by LC-MS/MS

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of 3-Methylhypoxanthine in prepared urine samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

LC Parameters (Example):

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-2% B (0-2 min), 2-50% B (2-8 min), 50-95% B (8-9 min), 95% B (9-10 min), 95-2% B (10-10.1 min), 2% B (10.1-12 min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS Parameters (Example for 3-Methylhypoxanthine):

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Quantifier) | To be determined empirically (e.g., precursor ion m/z -> product ion m/z) |

| MRM Transition (Qualifier) | To be determined empirically (e.g., precursor ion m/z -> product ion m/z) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 50 ms |

Method Validation: The analytical method should be validated according to established guidelines, assessing the following parameters:

-

Linearity: A calibration curve should be prepared using a series of known concentrations of 3-Methylhypoxanthine.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effect: Assessed by comparing the response of the analyte in the matrix (urine) to the response in a clean solvent.

-

Stability: The stability of 3-Methylhypoxanthine in urine under different storage conditions should be evaluated.

Rationale: LC-MS/MS provides high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[9][10][11][12][13] A reversed-phase C18 column is a common choice for separating polar metabolites like 3-Methylhypoxanthine. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.

Data Analysis and Interpretation

The concentration of 3-Methylhypoxanthine in each urine sample should be normalized to the urinary creatinine concentration to account for variations in urine dilution. Statistical analysis, such as a t-test or Mann-Whitney U test, can then be used to compare the normalized 3-Methylhypoxanthine levels between preterm and term infant groups. Receiver operating characteristic (ROC) curve analysis can be employed to evaluate the diagnostic potential of 3-Methylhypoxanthine as a biomarker for preterm birth.

Expected Results and Clinical Significance

Based on studies of other purine metabolites like hypoxanthine, it is hypothesized that urinary levels of 3-Methylhypoxanthine may be elevated in preterm infants compared to term infants, reflecting increased metabolic stress.[4][5][6] If a significant and consistent difference is observed, 3-Methylhypoxanthine could serve as a non-invasive biomarker to aid in the early identification of infants at higher risk for complications associated with preterm birth. This could potentially lead to more targeted interventions and improved neonatal outcomes.

References

-

Systematic review of preterm birth multi-omic biomarker studies. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants. (n.d.). PubMed. Retrieved from [Link]

-

Fast and sensitive LC-MS/MS method measuring human mycotoxin exposure using biomarkers in urine. (n.d.). PubMed. Retrieved from [Link]

-

Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2024). MDPI. Retrieved from [Link]

-

Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension. (2021). PubMed Central (PMC). Retrieved from [Link]

-

Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2022). MDPI. Retrieved from [Link]

-

Quantitative determination of mycotoxins in urine by LC-MS/MS. (2014). ResearchGate. Retrieved from [Link]

-

Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants. (2014). ResearchGate. Retrieved from [Link]

-

Machine learning for the prediction of spontaneous preterm birth using early second and third trimester maternal blood gene expression: A cautionary tale. (2022). PLOS ONE. Retrieved from [Link]

-

Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2025). MDPI. Retrieved from [Link]

-

Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants. (2014). SAGE Journals. Retrieved from [Link]

-

Large Study Finds Maternal Biomarker Test Reduces Neonatal Morbidities & Improves Outcomes. (2025). Society for Maternal-Fetal Medicine. Retrieved from [Link]

-

Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (1996). PubMed. Retrieved from [Link]

-

Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid - Biochemistry & Rheumatology. (2020). YouTube. Retrieved from [Link]

-

A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2022). MDPI. Retrieved from [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]

-

The Biomarker Study. (2014). ClinicalTrials.gov. Retrieved from [Link]

-

Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. (2013). PubMed. Retrieved from [Link]

-

Neonatal Urine Metabolic Signature Reflects Multisystemic Adaptations Linked to Preterm Birth. (2022). MDPI. Retrieved from [Link]

-

Purine Synthesis - CRASH! Medical Review Series. (2022). YouTube. Retrieved from [Link]

-

Assessment of current biomarkers and interventions to identify and treat women at risk of preterm birth. (2021). PubMed Central (PMC). Retrieved from [Link]

-

Purine Metabolism. (2022). YouTube. Retrieved from [Link]

-

Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Mevalonate biosynthesis pathway regulates the development and survival of brown adipocytes. (2023). PubMed. Retrieved from [Link]

-

A Scoping Review: Urinary Markers of Metabolic Maturation in Preterm Infants and Future Interventions to Improve Growth. (2022). University of Southampton ePrints. Retrieved from [Link]

Sources

- 1. Systematic review of preterm birth multi-omic biomarker studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smfm.org [smfm.org]

- 3. Assessment of current biomarkers and interventions to identify and treat women at risk of preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fast and sensitive LC-MS/MS method measuring human mycotoxin exposure using biomarkers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

- 13. Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study - PMC [pmc.ncbi.nlm.nih.gov]

Experimental design for studying 3-Methylhypoxanthine effects in cell culture

An Application Guide for the In Vitro Investigation of 3-Methylhypoxanthine

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro experiments for characterizing the biological effects of 3-Methylhypoxanthine (3-MH). The guide emphasizes a logical, tiered approach, beginning with foundational cytotoxic and phenotypic screening and progressing to detailed mechanistic studies. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

3-Methylhypoxanthine (3-MH) is a methylated purine derivative. As a structural analog of endogenous purines like hypoxanthine, it holds the potential to interact with numerous cellular processes. The primary hypotheses for its mechanism of action revolve around its ability to interfere with:

-

Nucleic Acid Metabolism: By competing with natural purines, 3-MH could disrupt DNA and RNA synthesis, potentially leading to cytostatic or cytotoxic effects.

-

Enzymatic Pathways: It may act as a substrate or inhibitor for enzymes involved in purine salvage and metabolism.

-

Epigenetic Regulation: As a methylated molecule, 3-MH could influence the cellular methylation landscape, affecting DNA methylation patterns and subsequent gene expression[1][2][3].

The experimental design detailed herein is structured to systematically test these hypotheses, providing a clear path from broad observations to a specific understanding of 3-MH's cellular impact.

Experimental Strategy: A Tiered Approach

A successful investigation into a novel compound requires a multi-phase approach. We will proceed from high-level phenotypic effects to granular molecular mechanisms. This strategy ensures that each subsequent experiment is built upon a solid foundation of data, optimizing resource allocation and maximizing the clarity of the results.

Figure 1: A tiered experimental workflow for characterizing 3-MH.

Phase 1: Foundational Analysis - Dose-Response and Cytotoxicity

The initial and most critical step is to determine the concentration range over which 3-MH affects cell viability. This establishes the parameters for all subsequent, more sensitive assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of a cell population, which serves as a proxy for cell viability[4][5].

Protocol 1.1: MTT Cell Viability/Cytotoxicity Assay

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells[4][6].

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2x stock concentration series of 3-MH in complete culture medium. A broad range is recommended for the initial screen (e.g., 1 nM to 1 mM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 3-MH dilutions to the respective wells.

-

Controls:

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, PBS) used to dissolve 3-MH.

-

Untreated Control: Cells treated with complete culture medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to ensure the assay is working.

-

Media Blank: Wells containing only culture medium to provide a background reading.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the 3-MH concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

| Treatment Group | 3-MH Conc. (µM) | Absorbance (570 nm) | Avg. Absorbance | % Viability vs. Control |

| Untreated Control | 0 | 1.25, 1.28, 1.22 | 1.25 | 100% |

| Vehicle Control | 0 | 1.24, 1.26, 1.23 | 1.24 | 99.2% |

| 3-MH | 1 | 1.20, 1.23, 1.21 | 1.21 | 96.8% |

| 3-MH | 10 | 1.05, 1.08, 1.06 | 1.06 | 84.8% |

| 3-MH | 100 | 0.65, 0.62, 0.68 | 0.65 | 52.0% |

| 3-MH | 1000 | 0.15, 0.14, 0.16 | 0.15 | 12.0% |

| Positive Control | N/A | 0.10, 0.11, 0.09 | 0.10 | 8.0% |

Phase 2: Phenotypic Characterization

With a defined IC50 and a range of sub-lethal concentrations, we can now investigate how 3-MH affects the cell population. Does it slow down cell division (cytostatic) or actively induce cell death (cytotoxic)?[7].

Protocol 2.1: BrdU Cell Proliferation Assay

Principle: This assay provides a more direct measure of cell proliferation than MTT. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation is then detected using an anti-BrdU antibody[5][8]. This method distinguishes a reduction in cell number due to decreased proliferation from an increase in cell death[9].

Methodology:

-

Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of 3-MH (e.g., IC20, IC10) as determined from the MTT assay.

-

BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

-

Fixation and Denaturation: Remove the medium, fix the cells, and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add the enzyme's substrate to generate a colorimetric or fluorescent signal.

-

Measurement: Read the absorbance or fluorescence on a microplate reader.

Protocol 2.2: Apoptosis Assay (Caspase-3/7 Activity)

Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. This assay uses a substrate that is cleaved by active caspase-3/7, releasing a luminescent or fluorescent signal.

Methodology:

-

Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with 3-MH at concentrations around the determined IC50.

-

Controls: Include an untreated control and a positive control known to induce apoptosis (e.g., Staurosporine).

-

Reagent Addition: At the end of the treatment period, add the caspase-3/7 reagent directly to the wells. This reagent typically contains the substrate and a cell-lysing agent.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Read the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis induction.

Phase 3: Mechanistic Investigation

This phase aims to uncover the molecular pathways through which 3-MH exerts its effects. Based on the results from Phase 2, we can tailor our investigation. For example, if 3-MH is cytostatic, we might focus on cell cycle regulators. If it is apoptotic, we focus on cell death pathways.

Figure 2: Hypothesized mechanisms of action for 3-Methylhypoxanthine.

Protocol 3.1: Global Metabolomic Analysis

Principle: To gain an unbiased view of 3-MH's impact, global metabolomics can identify widespread changes in cellular metabolism[10][11]. This technique, typically using mass spectrometry, measures the relative abundance of hundreds of small molecules, providing a snapshot of the cell's metabolic state[12][13]. Metabolic flux analysis can further quantify the rates of metabolic reactions[14][15][16].

Methodology (Sample Preparation):

-

Culture and Treatment: Grow cells in large-format dishes (e.g., 10 cm) to obtain sufficient material. Treat with a sub-lethal concentration of 3-MH.

-

Metabolite Extraction:

-

Quickly wash the cells with ice-cold PBS.

-

Immediately add a quenching solution (e.g., 80% methanol at -80°C) to halt all enzymatic activity.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet debris and collect the supernatant containing the metabolites.

-

-

Analysis: Samples are then typically sent to a core facility for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation: Analyze the data to identify metabolic pathways that are significantly altered by 3-MH treatment, such as purine metabolism, glycolysis, or the TCA cycle.

Protocol 3.2: Gene Expression Analysis (RT-qPCR)

Principle: Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the expression levels of specific messenger RNA (mRNA) transcripts[17][18]. This allows us to test hypotheses generated from metabolomic data or to investigate key genes related to the observed phenotype (e.g., cell cycle arrest, apoptosis). The standard workflow involves cell harvesting, RNA isolation, cDNA synthesis, and qPCR[19].

Methodology:

-

Cell Treatment and Lysis: Treat cells with 3-MH as in previous experiments. At the end of the treatment, lyse the cells and isolate total RNA using a commercial kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes.

-

Target Gene Examples:

-

Housekeeping Genes (for normalization): Select at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).

-

-

Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct method.

Protocol 3.3: Protein Expression Analysis (Western Blot)

Principle: Western blotting is a technique to detect and quantify specific proteins in a sample[22]. It confirms whether changes in mRNA levels (observed via RT-qPCR) translate to changes in protein levels, which are the ultimate functional molecules in the cell.

Methodology:

-

Lysate Preparation:

-

Wash treated cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[23].

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins[24].

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis: Quantify the band intensity using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

-

ResearchGate. (2016). What is different between MTT and Brdu assay? Retrieved from [Link]

- Komohara, Y., et al. (2015). The Coordinated Actions of TIM-3 on Cancer and Myeloid Cells in the Regulation of Tumorigenicity and Clinical Prognosis in Clear Cell Renal Cell Carcinomas. Cancer Immunology Research, 3(6), 646-655.

-

MD Anderson Cancer Center. (2025). Mapping changes in lung precancer reveals TIM-3 as potential intervention target. Retrieved from [Link]

- He, Y., et al. (2020). METTL3 plays multiple functions in biological processes. American Journal of Cancer Research, 10(6), 1645–1655.

-

Illumina. (2023). Understanding cancer biology with methylation microarrays. YouTube. Retrieved from [Link]

- Matarazzo, M. R., et al. (2018). DNMT3B Functions: Novel Insights From Human Disease. Frontiers in Genetics, 9, 489.

- Day, K., et al. (2013). Using DNA Methylation to Understand Biological Consequences of Genetic Variability. International Journal of Molecular Sciences, 14(7), 13649–13663.

- D'Vaz, N., et al. (2022). Systematic review of preterm birth multi-omic biomarker studies. Scientific Reports, 12(1), 1-13.

- Wang, Y., et al. (2025). Metabolomic landscape of fetal organ development during late gestation in mice.

-

Public Health England. (n.d.). Cell culture and QRT PCR Gene Expression. Retrieved from [Link]

- Goudar, C. T., et al. (2011). Metabolic flux analysis in mammalian cell culture. Methods in Molecular Biology, 765, 235-251.

- National Research Council (US) Committee on Developmental Toxicology. (2000). Experimental Animal and In Vitro Study Designs. In Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity.

- Van Peer, G., et al. (2012).

- Buck, C., et al. (2025). Alterations in newborn metabolite patterns with preterm birth and diabetes in pregnancy.

-

Garvan Institute of Medical Research. (2015). Tagging DNA: Mislabelling the Cancer Genome. YouTube. Retrieved from [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

- Liu, F., et al. (2009). The 14-3-3σ gene promoter is methylated in both human melanocytes and melanoma.

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

-

PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter? Retrieved from [Link]

- Cordes, N., et al. (2002). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line.

- Antoniewicz, M. R. (2022). A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Chemical Biology, 3(10), 1189-1214.

-

Cell Biolabs, Inc. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

- Behnia, F., et al. (2021). Metabolites from midtrimester plasma of pregnant patients at high risk for preterm birth. American Journal of Obstetrics and Gynecology, 225(6), 667.e1-667.e16.

- Chen, R., et al. (2021). H3K36 trimethylation-mediated biological functions in cancer. Cell & Bioscience, 11(1), 184.

- Bar-Sela, G., et al. (2022). Differential H3K4me3 Domains in Normal and Colorectal Cancer Cells Reveal Novel Epigenetic Targets. International Journal of Molecular Sciences, 23(19), 11295.

-

Bio-Rad. (n.d.). Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. Retrieved from [Link]

- Carver, J., et al. (2008). In-vitro Experimental Studies: An Approach Based on Genetic Algorithms. Proceedings of the 2nd International Symposium on Empirical Software Engineering and Measurement.

-

Consensus. (n.d.). In Vitro Study. Retrieved from [Link]

-

StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Retrieved from [Link]

- Li, Y., et al. (2023). Untargeted metabolomics on first trimester serum implicates metabolic perturbations associated with BMI in development of hypertensive disorders: a discovery study. Frontiers in Endocrinology, 14, 1199345.

-

Thermo Fisher Scientific. (2016). How to analyze gene expression from cultured cells. YouTube. Retrieved from [Link]

-

Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]

- Follstad, B. D., & Goolsby, E. A. (2001). Metabolic flux and population heterogeneity in mammalian cell culture. Biotechnology and Bioengineering, 74(5), 388-403.

-

IRIC. (n.d.). Understanding qPCR results. Retrieved from [Link]

-

Garvan Institute of Medical Research. (2015). DNA methylation and Cancer. YouTube. Retrieved from [Link]

- Guerrero-Bosagna, C., et al. (2022).

-

Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

- Senger, R. S., & Papoutsakis, E. T. (2006). Metabolic flux estimation in mammalian cell cultures. Methods in Biotechnology, 20, 137-161.

-

National University of Singapore. (2024). DNA methylation-based predictors of lifestyle and disease | Prof Riccardo Marioni. YouTube. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Using DNA Methylation to Understand Biological Consequences of Genetic Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 6. MTT Cell Proliferation Assay [cellbiolabs.com]

- 7. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 8. researchgate.net [researchgate.net]

- 9. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomic landscape of fetal organ development during late gestation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolites from midtrimester plasma of pregnant patients at high risk for preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alterations in newborn metabolite patterns with preterm birth and diabetes in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Untargeted metabolomics on first trimester serum implicates metabolic perturbations associated with BMI in development of hypertensive disorders: a discovery study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic flux analysis in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 16. Metabolic flux estimation in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]

- 18. genomique.iric.ca [genomique.iric.ca]

- 19. bio-rad.com [bio-rad.com]

- 20. DNMT3B Functions: Novel Insights From Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 23. bio-rad.com [bio-rad.com]

- 24. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 3-Methylhypoxanthine in Biological Matrices

Introduction: The Significance of 3-Methylhypoxanthine

3-Methylhypoxanthine (3-MH), a purine derivative, is a metabolite of caffeine and theophylline.[1] Its presence and concentration in biological fluids are of increasing interest to researchers in clinical diagnostics and drug development. As a key downstream metabolite in caffeine metabolism, 3-MH levels can provide insights into cytochrome P450 1A2 (CYP1A2) enzyme activity, a crucial enzyme in the biotransformation of many xenobiotics. Furthermore, emerging research suggests a potential role for 3-Methylhypoxanthine and other methylxanthines as biomarkers for oxidative stress.[2]

Accurate and precise quantification of 3-Methylhypoxanthine in complex biological matrices such as plasma, serum, urine, and tissue homogenates is paramount for its validation and application as a biomarker. The inherent complexity of these matrices, rich in proteins, salts, lipids, and other endogenous compounds, necessitates robust and efficient sample preparation techniques to minimize matrix effects and ensure reliable analytical results, particularly for sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

This comprehensive guide provides detailed application notes and protocols for the extraction and purification of 3-Methylhypoxanthine from various biological samples. We will delve into the principles and methodologies of three commonly employed sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we will provide a detailed, step-by-step protocol, discuss the rationale behind experimental choices, and offer insights into potential challenges and optimization strategies.

Chemical Properties of 3-Methylhypoxanthine

A thorough understanding of the physicochemical properties of 3-Methylhypoxanthine is fundamental to developing effective sample preparation strategies.

| Property | Value | Source |

| Chemical Formula | C₆H₆N₄O | |

| Molecular Weight | 150.14 g/mol | |

| IUPAC Name | 3-methyl-7H-purin-6-one | |

| Solubility | Soluble in water and polar organic solvents. | General knowledge based on structure |

Metabolic Pathway of Caffeine

To appreciate the significance of 3-Methylhypoxanthine as a biomarker, it is essential to understand its position within the caffeine metabolic pathway. The following diagram illustrates the primary routes of caffeine metabolism in humans.

Caption: Simplified metabolic pathway of caffeine.

Core Principles of Sample Preparation for 3-Methylhypoxanthine Analysis

The primary objectives of sample preparation for 3-Methylhypoxanthine analysis are:

-

Removal of interfering substances: Primarily proteins and phospholipids, which can cause ion suppression or enhancement in mass spectrometry and clog analytical columns.[3][4]

-

Concentration of the analyte: To enhance detection sensitivity, especially for low-level quantification.

-

Solvent exchange: To ensure the final sample extract is compatible with the analytical mobile phase.

The choice of the most appropriate technique depends on several factors, including the nature of the biological matrix, the required limit of quantification (LOQ), sample throughput needs, and the availability of instrumentation.

Protocol 1: Protein Precipitation (PPT)

Principle: PPT is a straightforward and rapid method for removing proteins from biological fluids. It involves the addition of an organic solvent or an acid to the sample, which disrupts the solvation of proteins, causing them to denature and precipitate.[5] Acetonitrile is a commonly used solvent for this purpose due to its ability to efficiently precipitate proteins while keeping small molecules like 3-Methylhypoxanthine in solution.[6]